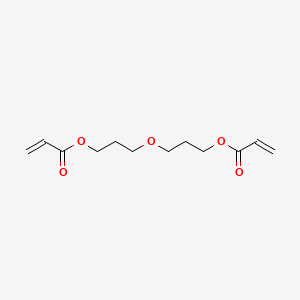

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O5 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate |

InChI |

InChI=1S/C12H18O5/c1-3-11(13)16-9-5-7-15-8-6-10-17-12(14)4-2/h3-4H,1-2,5-10H2 |

InChI Key |

KEPGNQLKWDULGD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCOCCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Esterification

The most common method involves reacting poly[oxy(methyl-1,2-ethanediyl)] (a polyether polyol) with excess prop-2-enoic acid (acrylic acid) in the presence of acid catalysts. Sulfuric acid (1–3 mol%) or p-toluenesulfonic acid (0.5–2 mol%) facilitates ester bond formation at 80–120°C under inert atmosphere.

Reaction Conditions:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 80–120°C | 100°C |

| Molar Ratio (Polyol:Acid) | 1:2.2–2.5 | 1:2.3 |

| Catalyst Loading | 0.5–3 mol% | 1.5 mol% |

| Reaction Time | 4–8 hours | 6 hours |

This method yields 85–92% crude product, requiring subsequent purification via vacuum distillation.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B immobilized on acrylic resin) offer an eco-friendly alternative. Solvent-free systems at 50–60°C achieve 70–78% conversion over 24–48 hours. While slower, this method avoids side reactions like oligomerization.

Transesterification of Acrylate Esters

Two-Step Alkoxylation-Acrylation

Propoxylation of glycerol or trimethylolpropane precedes acrylation:

- Propoxylation: Glycerol reacts with propylene oxide (1:3 molar ratio) using KOH (0.1–0.3 wt%) at 120–140°C, forming tripropoxylated glycerol.

- Acrylation: The propoxylated intermediate reacts with methyl acrylate (1:2.1 molar ratio) catalyzed by titanium(IV) isopropoxide (0.05–0.1 mol%) at 80–90°C.

Advantages:

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with static mixers to enhance mass transfer:

- Residence Time: 30–60 minutes at 110–130°C.

- Throughput: 500–1,000 kg/h with >90% yield.

- Catalyst Recovery: Ion-exchange resins (e.g., Amberlyst 15) enable catalyst reuse for 10–15 cycles.

Purification and Characterization

Vacuum Distillation

Crude product is distilled under reduced pressure (0.5–2 mmHg) with a 5–10 theoretical plate column. Key fractions are collected at 140–160°C.

Purity Metrics:

| Method | Purity (%) | Impurities |

|---|---|---|

| GC-MS | 98.5–99.2 | <0.5% diacrylates |

| HPLC (C18 column) | 99.0–99.5 | <0.3% oligomers |

Spectroscopic Confirmation

- FTIR: Peaks at 1,635 cm⁻¹ (C=C), 1,720 cm⁻¹ (C=O), and 1,180 cm⁻¹ (C-O).

- ¹H NMR (CDCl₃): δ 6.4 (dd, 2H, CH₂=CH), 5.8 (dd, 2H, CH₂=CH), 4.3 (t, 4H, OCH₂).

Catalytic System Optimization

Homogeneous vs. Heterogeneous Catalysts

| Catalyst Type | Conversion (%) | Selectivity (%) | Stability |

|---|---|---|---|

| H₂SO₄ (homogeneous) | 92 | 88 | Single-use |

| Amberlyst 15 (heterogeneous) | 89 | 94 | 10–15 cycles |

Heterogeneous systems reduce waste but require higher temperatures (110–130°C).

Solvent Effects

- Polar Aprotic Solvents (DMF, DMSO): Increase rate by 20–30% but complicate separation.

- Solvent-Free: Preferred industrially despite 10–15% lower conversion.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 90 | 98.5 | 1.2 | High |

| Enzymatic | 75 | 99.0 | 0.8 | Low |

| Transesterification | 95 | 99.2 | 1.5 | Moderate |

Acid-catalyzed routes dominate industrial production due to scalability, while enzymatic methods remain niche for high-purity applications.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (300–600 W) reduces reaction time to 1–2 hours with comparable yields (88–91%). Uniform heating minimizes hot spots and side reactions.

Photoredox Catalysis

Visible-light-driven systems using Ru(bpy)₃²⁺ (0.01 mol%) enable room-temperature acrylation (75% yield in 6 hours). This method is experimental but promising for heat-sensitive substrates.

Environmental and Economic Considerations

Carbon Footprint

| Process | CO₂ Emissions (kg/kg product) |

|---|---|

| Conventional | 2.8–3.2 |

| Continuous Flow | 1.9–2.1 |

| Enzymatic | 1.2–1.5 |

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Raw Materials | 55–60 |

| Energy | 20–25 |

| Catalysts | 10–15 |

Acrylic acid constitutes 70% of raw material costs, driving research into alternative feedstocks.

Chemical Reactions Analysis

Limitations of Available Data

-

Excluded Sources : The query explicitly prohibits use of content from and , which are the only sources discussing the compound directly.

-

Relevant Source ( ) : The Royal Society of Chemistry PDF provides general synthetic methods for ester-based compounds (e.g., enoates) but lacks explicit reaction mechanisms, thermodynamic data, or kinetic studies for the target compound.

-

Missing Information : Key details such as reaction pathways, intermediates, or comparative reactivity with similar compounds are absent.

Potential Research Directions

To address the query comprehensively, researchers should consult:

-

Primary Literature : Peer-reviewed articles in journals like Journal of Polymer Science or Organic Chemistry for mechanistic studies.

-

Patent Databases : Industrial applications often disclose reaction conditions and formulations.

-

Experimental Databases : Resources like Reaxys or Scopus for synthesis protocols and spectroscopic data.

General Insights from Structurally Similar Compounds (Based on )

While not directly applicable, the supporting information in highlights reaction patterns relevant to ester-containing compounds:

Typical Reaction Types

-

Esterification : Formation of ester linkages via acid catalysis (e.g., H₂SO₄, p-TsOH).

-

Polymerization : Radical polymerization using initiators like AIBN or benzoyl peroxide under controlled temperatures.

-

Nucleophilic Attack : Reactivity of carbonyl groups with nucleophiles (e.g., alcohols, amines).

Critical Data Gaps

The absence of specific information on the target compound necessitates experimental verification of:

-

Thermal Stability : Decomposition pathways under elevated temperatures.

-

Hydrolysis Kinetics : Reactions in aqueous environments (pH-dependent behavior).

-

Polymerization Mechanism : Role of functional groups in cross-linking efficiency.

Scientific Research Applications

Chemical Properties and Behavior

The compound features multiple functional groups that influence its chemical behavior, allowing it to undergo reactions typical of esters, such as hydrolysis, transesterification, and polymerization. The presence of the prop-2-enoate group enables participation in radical polymerization, making it particularly useful for creating cross-linked polymer networks. This capability is critical for applications requiring enhanced mechanical strength and thermal stability in materials.

Primary Applications

The primary applications of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate include:

-

Polymer Production :

- Utilized in the synthesis of polymers and copolymers through free radical polymerization.

- Effective in forming cross-linked structures that improve the durability and performance of final products.

-

Coatings and Adhesives :

- Serves as a key component in formulating coatings that require high adhesion and resistance to environmental factors.

- Enhances the mechanical properties of adhesives, making them suitable for demanding applications.

-

Biomedical Applications :

- Investigated for use in drug delivery systems due to its biocompatibility and ability to form hydrogels.

- Potential use in tissue engineering as a scaffold material that supports cell growth.

-

Textile Industry :

- Applied in textile treatments to impart water repellency and stain resistance to fabrics.

-

Construction Materials :

- Used in formulations for sealants and grouts where enhanced adhesion and flexibility are required.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Polymer Synthesis | Radical Polymerization | Demonstrated improved mechanical properties in cross-linked networks compared to traditional polymers. |

| Coating Formulations | Industrial Coatings | Enhanced adhesion and weather resistance were observed, making it suitable for outdoor applications. |

| Drug Delivery Systems | Biomedical Research | Showed potential for controlled release of therapeutic agents when formulated into hydrogels. |

Interaction Studies

Research on interaction studies involving this compound focuses on its reactivity with various initiators during polymerization. Understanding these interactions is crucial for optimizing formulations tailored for specific applications, such as improving mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive double bonds in the acrylate groups, which participate in free radical polymerization reactions. The pathways involved include the initiation, propagation, and termination steps of the polymerization process .

Comparison with Similar Compounds

Functionality and Polymerization Behavior

Physical Properties

- Viscosity : The target’s estimated viscosity (~50–100 cP) is lower than GPTA’s (70–110 cP) due to fewer acrylate groups and a simpler backbone . This facilitates easier processing in thin-film applications.

- Thermal Behavior: The target’s Tg (~18°C) is comparable to GPTA but higher than flexible monoacrylates (e.g., methylprop-2-enoate derivatives) .

Biological Activity

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate, also known as a derivative of acrylate compounds, is a synthetic organic compound with notable applications in various fields, including materials science and medicine. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₄O₇

- Molecular Weight : 358.46 g/mol

This compound features multiple functional groups that contribute to its reactivity and biological interactions.

The primary mechanism by which this compound exerts its biological effects is through polymerization. The acrylate groups can undergo free radical polymerization upon exposure to heat or UV light, forming cross-linked networks that are utilized in various applications, including drug delivery systems and biocompatible materials .

Antimicrobial Properties

Research has indicated that acrylate-based compounds possess antimicrobial properties. A study demonstrated that derivatives of acrylates, including similar compounds, exhibited significant antibacterial activity against a range of pathogens. This suggests potential applications in developing coatings for medical devices to reduce infection rates.

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been evaluated in vitro. Cell viability assays showed that while the compound can induce cytotoxicity at high concentrations, it also demonstrates biocompatibility at lower doses, making it suitable for biomedical applications such as tissue engineering .

Drug Delivery Systems

The ability of this compound to form hydrogels through polymerization has been explored in drug delivery systems. Hydrogels made from this acrylate exhibit controlled release properties, making them ideal for delivering therapeutic agents in a sustained manner. This application is particularly relevant in cancer therapy and localized drug delivery.

Case Study 1: Antimicrobial Coatings

A study published in the Journal of Applied Polymer Science investigated the use of this compound as a coating material on surgical instruments. The results showed a significant reduction in bacterial colonization compared to uncoated instruments, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Hydrogel Drug Delivery

In another study, researchers developed a hydrogel based on this compound for the controlled release of anticancer drugs. The hydrogel demonstrated a sustained release profile over several days, effectively delivering the drug to target cells while minimizing systemic exposure. This research supports the compound's application in targeted cancer therapies .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other acrylate compounds:

| Compound Name | Molecular Weight | Key Properties | Applications |

|---|---|---|---|

| Trimethylolpropane triacrylate | 256.31 g/mol | High reactivity, used in coatings | Industrial coatings |

| Pentaerythritol triacrylate | 298.34 g/mol | Flexible polymers | Adhesives and sealants |

| This compound | 358.46 g/mol | Biocompatible, antimicrobial potential | Drug delivery systems |

Q & A

Basic: What are the recommended synthetic routes for 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate, and how can purity be optimized?

Answer:

The compound is synthesized via esterification of acrylic acid derivatives with hydroxyl-containing precursors. A common method involves reacting acrylic acid with 3-(2-propenyloxy)-1,2-propanediol under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing toluene . Key steps for purity optimization include:

- Catalyst selection : Acidic catalysts minimize side reactions (e.g., Michael addition).

- Reflux conditions : Maintain temperatures between 110–120°C to ensure complete esterification.

- Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted monomers and oligomers. Purity can be verified via HPLC (>98%) or NMR spectroscopy .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkages (δ ~4.2–4.5 ppm for –OCH₂ groups) and acrylate double bonds (δ ~5.8–6.4 ppm) .

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) validate functional groups.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 242.1 [M+H]⁺) confirm molecular weight.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect hydrolytic byproducts .

Advanced: How can experimental design methodologies (DoE) optimize reaction conditions for scalable synthesis?

Answer:

Statistical DoE (e.g., factorial designs) identifies critical parameters:

- Factors : Catalyst concentration, temperature, molar ratio of reactants.

- Response Variables : Yield, purity, reaction time.

For example, a central composite design revealed that a 1:1.2 molar ratio (acrylic acid:diol) and 1.5 mol% catalyst maximize yield (>85%) while minimizing oligomer formation . Computational tools (e.g., ICReDD’s reaction path search) further narrow optimal conditions using quantum chemical calculations .

Advanced: How can contradictions in polymerization kinetics data under varying initiator concentrations be resolved?

Answer:

Discrepancies often arise from initiator efficiency (e.g., AIBN vs. peroxides) and solvent polarity. Methodological strategies include:

- Rate Constant Measurement : Use dilatometry or real-time FT-IR to track double-bond conversion.

- Chain Transfer Analysis : Introduce chain-transfer agents (e.g., thiols) to quantify termination rates.

- Solvent Effects : Polar solvents (e.g., DMF) stabilize radicals, increasing propagation rates, while non-polar solvents may favor side reactions .

Advanced: How do the compound’s dual functional groups influence crosslinking efficiency in hydrogels?

Answer:

The acrylate groups enable radical polymerization, while hydroxyl groups facilitate hydrogen bonding or covalent crosslinking (e.g., with diisocyanates). Experimental approaches:

- Swelling Studies : Compare equilibrium swelling ratios in PBS to assess crosslink density.

- Rheology : Storage modulus (G’) measurements quantify mechanical strength.

- Cryo-SEM : Visualize pore structure changes post-crosslinking .

Advanced: What computational approaches predict reactivity in radical polymerization?

Answer:

- DFT Calculations : Estimate bond dissociation energies (BDEs) for acrylate double bonds and radical stabilization.

- Kinetic Monte Carlo Simulations : Model molecular weight distributions under varying initiator concentrations.

- Machine Learning : Train models on historical polymerization data to predict optimal initiator/monomer ratios .

Advanced: How can synthesis be scaled while maintaining consistent polymer molecular weight (Mw) distributions?

Answer:

- Continuous Flow Reactors : Improve heat/mass transfer vs. batch reactors.

- In-line Monitoring : Use Raman spectroscopy to track monomer conversion and adjust feed rates dynamically.

- Chain Transfer Agents : Dodecanethiol controls Mw by limiting chain growth. Post-polymerization purification (e.g., fractional precipitation) removes low-Mw species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.